REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([NH:8][CH3:9])=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[NH3:11]>>[Cl:1][C:2]1[N:3]=[CH:4][N:5]=[C:6]([NH2:11])[C:7]=1[NH:8][CH3:9]
|
Name
|
|
Quantity
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0.6 g
|
Type
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reactant
|
Smiles
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ClC1=NC=NC(=C1NC)Cl
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Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
Extract with EA
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Type
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CUSTOM
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Details
|
evaporate
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=NC=N1)N)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.41 g | |
YIELD: PERCENTYIELD | 76.78% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |